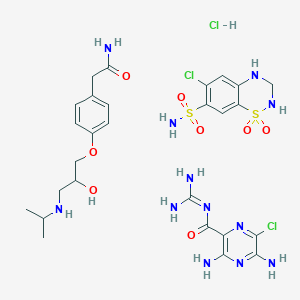
Kalten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kalten is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. Also known as 2,3,4,5-tetrahydroxystilbene, Kalten is a natural polyphenol that is found in several plant species, including grapes, peanuts, and berries.
Wirkmechanismus
The mechanism of action of Kalten is not fully understood, but studies have shown that it works by inhibiting various enzymes and signaling pathways in the body. Kalten has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, Kalten has been shown to activate various signaling pathways that are involved in cell survival and apoptosis.
Biochemical and Physiological Effects
Kalten has several biochemical and physiological effects on the body. Studies have shown that Kalten has antioxidant properties, which means that it can neutralize free radicals and protect cells from oxidative damage. Additionally, Kalten has been shown to have anti-inflammatory properties, which means that it can reduce inflammation in the body. Kalten has also been shown to have anti-cancer properties, which means that it can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Kalten has several advantages for lab experiments. It is a natural compound that is easily synthesized or extracted from plant materials. Additionally, Kalten is relatively stable and can be stored for long periods without degradation. However, Kalten also has some limitations for lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, Kalten has low bioavailability, which means that it may not be effective in vivo.
Zukünftige Richtungen
There are several future directions for the study of Kalten. One potential direction is the development of more efficient synthesis methods that can produce Kalten in larger quantities and at a lower cost. Additionally, future studies could focus on the optimization of Kalten's bioavailability and pharmacokinetics to improve its efficacy in vivo. Finally, future studies could explore the potential application of Kalten in other fields, such as agriculture and food science.
Conclusion
In conclusion, Kalten is a natural polyphenol that has potential application in various fields. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a potential treatment for various diseases. While Kalten has several advantages for lab experiments, it also has some limitations that need to be addressed. Future studies could focus on the development of more efficient synthesis methods, optimization of bioavailability and pharmacokinetics, and exploration of potential applications in other fields.
Synthesemethoden
Kalten can be synthesized through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of various reagents and catalysts to produce Kalten from simpler compounds. Extraction from natural sources involves the use of solvents to isolate Kalten from plant materials.
Wissenschaftliche Forschungsanwendungen
Kalten has been the subject of numerous scientific studies due to its potential application in various fields. One of the most significant applications of Kalten is in the field of medicine. Studies have shown that Kalten has antioxidant, anti-inflammatory, and anti-cancer properties. These properties make Kalten a potential treatment for various diseases, including cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
126294-31-3 |
|---|---|
Produktname |
Kalten |
Molekularformel |
C27H39Cl3N12O8S2 |
Molekulargewicht |
830.2 g/mol |
IUPAC-Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O3.C7H8ClN3O4S2.C6H8ClN7O.ClH/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18);1-2,10-11H,3H2,(H2,9,12,13);(H4,8,9,13)(H4,10,11,14,15);1H |
InChI-Schlüssel |
SQKWGFYBPROOCB-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl |
Synonyme |
kalten |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




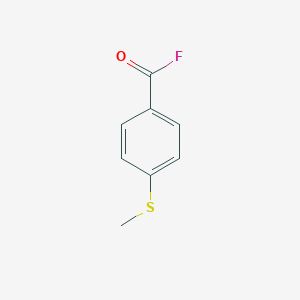
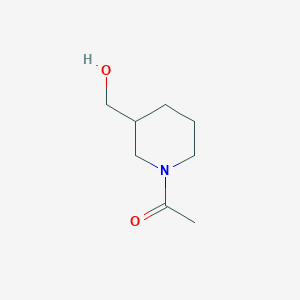
![potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B162952.png)
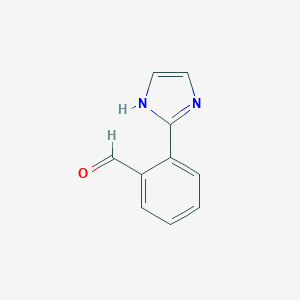
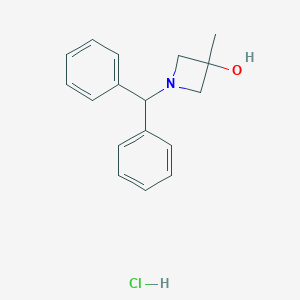

![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)
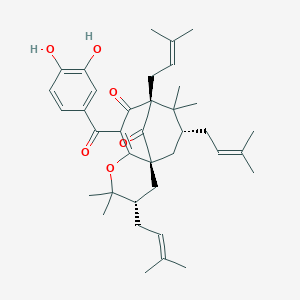

![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)
